[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol is a compound classified under the category of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antibacterial and antitubercular properties. This specific compound features a piperidine ring substituted with a benzothiazole moiety, which enhances its potential pharmacological applications. The compound is also recognized by its CAS number, 2770624-07-0, and has a molecular weight of 325.5 g/mol .
The synthesis of [1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol typically involves multi-step procedures that integrate various chemical reactions. One common method includes the reaction of 6-methylbenzothiazole with piperidine derivatives in the presence of suitable reagents to facilitate the formation of the desired compound.
The synthetic pathway may include:
The synthesis can be characterized using techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm the structure and purity of the final product .
The molecular structure of [1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol consists of:
Key structural data include:
[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol is involved in several chemical reactions:
These reactions are typically facilitated under controlled conditions using oxidizing agents or electrophiles that can react with the functional groups present in the molecule.
The mechanism of action for compounds like [1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol often involves interaction with biological targets such as enzymes or receptors. For instance:
Pharmacological studies may reveal specific binding sites and interactions through methods such as docking simulations or enzyme inhibition assays.
Key chemical properties include:
Relevant data from experimental studies may provide insights into melting points, boiling points, and other thermodynamic properties that are crucial for practical applications.
The primary applications of [1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol are found in medicinal chemistry:
The benzothiazole nucleus represents a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure comprising a benzene ring fused to a thiazole heterocycle. This planar configuration enables diverse electronic interactions with biological targets, facilitating broad therapeutic applications. The core structure exhibits weak basicity (pKa ~3) and moderate lipophilicity (logP ~2.5), properties that contribute to its favorable pharmacokinetic profile and membrane permeability. Molecular editing of the benzothiazole framework through substitutions at the C2, C5, and C6 positions has yielded pharmacologically active compounds addressing multiple disease pathways, establishing this heterocycle as a versatile template for rational drug design [7].
The benzothiazole ring system demonstrates exceptional molecular recognition capabilities attributable to its electronic asymmetry and hydrogen-bonding potential. The nitrogen atom within the thiazole ring serves as a hydrogen-bond acceptor, while the carbon at position C2 functions as an electrophilic center for nucleophilic substitution reactions. This dual functionality enables benzothiazole derivatives to interact with diverse biological targets through both covalent and non-covalent binding mechanisms. The sulfur atom contributes to enhanced binding affinity with metalloenzymes through coordination chemistry, while the aromatic system facilitates π-π stacking interactions with protein residues [7].
Table 1: Therapeutic Applications of Benzothiazole Derivatives
Biological Activity | Structural Features | Molecular Targets |
---|---|---|
Anticancer | 2-Aryl substitutions, fused quinoline systems | Topoisomerases, protein kinases |
Antimicrobial | 6-Fluoro/chloro, 2-thioether groups | Bacterial DNA gyrase, fungal lanosterol demethylase |
Antitubercular | 6-Nitro, hydrazone conjugates | Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) |
Antiviral | 2-Piperazinyl, 6-methyl derivatives | HIV reverse transcriptase, viral proteases |
Antimalarial | 2-Aminobenzothiazoles, chloroquine hybrids | Plasmodium falciparum cysteine proteases |
The therapeutic significance of benzothiazoles is evidenced by clinical agents including riluzole (amyotrophic lateral sclerosis), zopolrestat (aldose reductase inhibition), and pramipexole (dopamine agonist). Structure-activity relationship (SAR) studies consistently demonstrate that electron-donating groups at the C6 position (e.g., methyl, methoxy) enhance potency against microbial targets, while electron-withdrawing substituents (e.g., trifluoromethyl, nitro) improve anticancer activity. This position-specific electronic modulation enables fine-tuning of biological activity for therapeutic applications ranging from infectious diseases to oncology [5] [7].
Piperidine-benzothiazole molecular hybrids represent a strategic advancement in heterocyclic medicinal chemistry, combining the target versatility of benzothiazole with the conformational flexibility and basicity of the piperidine scaffold. The piperidine nitrogen (pKa ~10) serves as a protonation site under physiological conditions, enhancing water solubility and enabling ionic interactions with biological targets. The equatorial-equatorial conformation of substituents at the C4 position of piperidine provides optimal vectorial positioning for pharmacophore alignment, particularly when linked to benzothiazole at position C2 through nitrogen [2] .
The structural evolution of these hybrids is characterized by three developmental phases:
Recent investigations of piperidine-benzothiazole conjugates against Aedes aegypti mosquitoes revealed significant structure-dependent bioactivity. Compounds featuring 6-chloro-3-methylbenzothiazole with 3,5-dimethylpiperidine demonstrated 97% larval mortality at 0.1 mg/mL, while those with 6-methoxybenzothiazole and 4-hydroxymethylpiperidine showed potent adulticidal activity (LD50 = 1.2 µg/mosquito). These findings establish that strategic substitution at both the benzothiazole and piperidine components synergistically enhances biological activity, providing the foundation for targeted molecular design [2].
[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol exemplifies a strategically engineered pharmacophore integrating three critical elements:
This configuration enables simultaneous engagement with multiple biological targets through complementary binding mechanisms. Molecular docking analyses indicate that the hydroxymethyl group forms hydrogen bonds with catalytic residues in sterol carrier protein-2 (SCP-2), while the methylbenzothiazole moiety engages in hydrophobic interactions within the enzyme's binding pocket. The protonated piperidine nitrogen may form ionic bonds with acidic residues at the target site periphery, creating a multipoint binding architecture [2] .
Table 2: Synthetic Approaches to Benzothiazole-Piperidine Hybrids
Method | Reaction Conditions | Key Intermediates | Yield Range | Advantages |
---|---|---|---|---|
Acid-catalyzed cyclization | Polyphosphoric acid, 150-220°C | 2-Amino-4-methylthiophenol + carboxylic acids | 45-68% | Broad substrate scope |
Microwave-assisted | 300W, DMF, 80-120°C, 20-30 min | 2-Chloro-6-methylbenzothiazole + piperidin-4-ylmethanol | 75-92% | Rapid, high yielding |
Transition metal catalysis | Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C | Bromobenzothiazole + N-Boc-piperidinols | 60-85% | Functional group tolerance |
One-pot assembly | K₂CO₃, acetonitrile, reflux | Disulfide derivatives + piperidinyl acetamides | 50-75% | Avoids isolation of intermediates |
The 6-methyl substituent specifically addresses metabolic vulnerabilities observed in unsubstituted analogs, reducing cytochrome P450-mediated oxidation at the benzothiazole ring. This strategic methylation extends metabolic half-life (t₁/₂ > 4 hours in microsomal assays) while maintaining the electronic profile necessary for target engagement. The hydroxymethyl group serves as a synthetic linchpin for structural diversification through oxidation, esterification, or nucleophilic substitution, enabling the generation of analogs for SAR exploration without modifying the core pharmacophore [7] [8]. Molecular modeling predicts nanomolar affinity for enzymes including sterol carrier protein-2 (SCP-2) and soluble epoxide hydrolase (sEH), positioning this scaffold as a promising lead structure for therapeutic development in infectious diseases and inflammation [2] [8].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0